molecular formula C20H10Cl2F3N3O2 B2962908 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine CAS No. 303997-37-7

3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2962908
CAS No.: 303997-37-7
M. Wt: 452.21
InChI Key: LXAWVTSEVUXCSS-UHFFFAOYSA-N
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Description

3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine is a complex heterocyclic compound of significant interest in medicinal and agrochemical research. Its molecular structure incorporates two key pharmacophores: a 1,3,4-oxadiazole ring and a 3-chloro-5-(trifluoromethyl)pyridine unit. The 1,3,4-oxadiazole scaffold is widely recognized in scientific literature for its broad spectrum of biological activities. Notably, various derivatives containing this moiety have demonstrated promising antiviral properties against pathogens such as the herpes simplex virus (HSV-1 and HSV-2), Coxsackieviruses, and the vaccinia virus . Concurrently, the trifluoromethylpyridine (TFMP) core is a fundamental building block in modern agrochemicals and pharmaceuticals, with its derivatives found in numerous commercial herbicides, insecticides, and fungicides . The presence of the TFMP group is known to enhance the biological activity, metabolic stability, and cell-membrane permeability of lead compounds. This integration of a substituted oxadiazole with a TFMP derivative makes this chemical a valuable candidate for researchers investigating new therapeutic agents or crop protection solutions, particularly in screening programs aimed at discovering novel antiviral or pesticidal compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F3N3O2/c21-13-7-5-11(6-8-13)17-27-28-18(30-17)14-3-1-2-4-16(14)29-19-15(22)9-12(10-26-19)20(23,24)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWVTSEVUXCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A general approach includes:

  • Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is often synthesized via the cyclization of hydrazides with carbon disulfide or other suitable reagents under reflux conditions.

  • Aromatic Substitution: : The chlorophenyl group is introduced through electrophilic aromatic substitution, ensuring regioselectivity.

  • Coupling Reaction: : The phenoxy linkage is formed using coupling reactions such as the Ullmann reaction or Buchwald-Hartwig amination.

  • Final Assembly: : The trifluoromethylated pyridine ring is incorporated through nucleophilic substitution or other suitable strategies.

Industrial Production Methods

In an industrial setting, the production methods might be scaled up using automated reactors and optimized for higher yield and purity. Methods such as continuous flow chemistry or microwave-assisted synthesis could be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxadiazole ring or the phenyl groups.

  • Reduction: : Reduction reactions may target the chlorinated phenyl groups or the pyridine ring.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Bases like sodium hydride or potassium tert-butoxide, along with suitable electrophiles or nucleophiles.

Major Products

  • Oxidation: : Products might include oxidized oxadiazole derivatives or quinones.

  • Reduction: : Reduced derivatives such as amines or hydrogenated rings.

  • Substitution: : A variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile reactive sites allow for a range of chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, it might be employed as a probe or a scaffold for the development of biologically active molecules. Its unique structure could interact with various biological targets.

Medicine

Medicinally, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research often focuses on optimizing these activities through structural modifications.

Industry

Industrial applications could include its use in the development of advanced materials, coatings, or agrochemicals. Its chemical stability and reactivity are advantageous in these fields.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in a medicinal context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would vary, but could include inhibition of enzymes, receptor antagonism, or disruption of cellular pathways.

Comparison with Similar Compounds

Structural Analogs with Pyridine and Phenoxy-Oxadiazole Moieties

Key Compounds (from and ):
Compound Name Substituents (vs. Target) Melting Point (°C) Yield (%) Biological Activity
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Nitro group instead of oxadiazole-linked phenyl 122.1–124.8 71.8 Not specified
5-Chloro-3-fluoro-2-{4-[(R)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethoxy]phenoxy}pyridine Thioether moiety on oxadiazole; fluoro substitution Not reported High Herbicidal (125 g/ha)

Analysis :

  • Electron-withdrawing substituents (e.g., -NO₂ in 7e) reduce melting points compared to the oxadiazole-containing target compound, suggesting higher crystallinity in the latter due to hydrogen bonding with the oxadiazole ring .
  • Thioether-modified oxadiazole in ’s compound enhances herbicidal activity, implying that sulfur-containing substituents may improve bioactivity in pyridine derivatives .

Oxadiazole-Containing Pyridines in Drug Discovery ( and )

Compound Name Substituents (vs. Target) Activity (IC₅₀, µM) Target Pathway
2-[2-[5-[2-(4-Chlorophenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1H-indol-4-yl]-N,N-dimethylethanamine Indole-oxadiazole hybrid 0.594 (Binding) Nociceptive receptor ligand
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives (7a, 7d) Fluorophenyl instead of chlorophenyl 2.6–5.8 Anticancer (HepG2 cells)

Analysis :

  • 4-Chlorophenyl vs. 4-fluorophenyl : Fluorine’s electronegativity enhances membrane permeability, improving anticancer activity in ’s compounds .
  • Oxadiazole-indole hybrids () show strong receptor binding, suggesting that fused heterocycles can optimize target engagement .

Substituent Effects on Physicochemical Properties ()

Compound Name Substituent Variation Melting Point (°C) Solubility Trends
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28) Bromophenoxy instead of oxadiazole-phenoxy Not reported Lower polarity (Br vs. Cl)
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine Piperidine-oxy group Not reported Enhanced basicity (N-heterocycle)

Analysis :

  • Halogen exchange : Bromine’s larger atomic size may reduce solubility compared to chlorine, impacting formulation in agrochemicals .
  • Amino-oxy substituents (e.g., piperidine) increase basicity, which could enhance soil adsorption in herbicidal applications .

Agrochemical Potential

  • Crop safety : Thioether modifications (e.g., -SCH₂C≡CH) in oxadiazole derivatives reduce phytotoxicity, a critical advantage for field use .

Drug Development Insights

  • Anticancer activity : Fluorophenyl-oxadiazole pyridines () exhibit IC₅₀ values <5 µM, highlighting the role of fluorine in cytotoxicity .
  • Receptor targeting : Oxadiazole-indole hybrids () demonstrate that heterocycle fusion can optimize drug-receptor interactions .

Biological Activity

The compound 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine is a derivative of oxadiazole and pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H12ClF3N2O2
  • Molecular Weight: 360.73 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The following sections detail specific findings related to the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole possess significant anticancer properties. For example:

  • In vitro Studies: A study evaluated several oxadiazole derivatives against various cancer cell lines. The compound displayed notable growth inhibition percentages (PGIs) against multiple lines including SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .
Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase pathways.
  • Inhibition of Cell Proliferation: It interferes with cell cycle progression, leading to reduced proliferation rates in tumor cells.
  • Targeting Specific Pathways: It has been suggested that oxadiazole derivatives can inhibit critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

Antibacterial Activity

In addition to anticancer properties, studies have shown that oxadiazole derivatives also possess antibacterial activity:

  • Gram-positive Bacteria: Compounds similar to the one have shown effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerSignificant inhibition of cancer cell lines
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical and laboratory settings:

  • Anticancer Screening: A comprehensive screening of N-Aryl oxadiazole derivatives revealed that modifications on the oxadiazole ring significantly enhance anticancer potency against various human tumor cell lines .
  • Safety and Toxicity Assessments: In vitro cytotoxicity tests on human cell lines (e.g., HeLa) demonstrated that many synthesized compounds exhibited low toxicity while maintaining high efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine?

  • Methodology : The oxadiazole core can be synthesized via cyclization of a hydrazide intermediate using phosphorus oxychloride (POCl₃) at 120°C . For the pyridine moiety, halogenation and nucleophilic aromatic substitution (e.g., phenoxy group introduction) are key steps. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.
  • Validation : Confirm intermediate structures using LC-MS and compare retention times with known analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile from ).

Q. How should researchers characterize the compound’s structure and purity?

  • Spectroscopic Analysis :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at pyridine C5, oxadiazole C5-phenyl linkage). Reference spectral data for related compounds (e.g., 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione in ).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
    • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold (as per ).

Q. What safety precautions are critical during handling?

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to potential respiratory irritation from trifluoromethyl and chloro groups .
  • Storage : Store in airtight containers at 4°C, away from light (prevents oxadiazole ring degradation).

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Process Design :

  • Use continuous flow chemistry (e.g., ’s automated systems) to control temperature and reagent stoichiometry, minimizing side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
    • Yield Analysis : Compare batch vs. flow synthesis outputs using ANOVA (p < 0.05 significance).

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Case Study : If NOE data suggests non-planar oxadiazole-phenoxy conformations, perform DFT calculations (B3LYP/6-31G*) to model rotational barriers . Cross-validate with X-ray crystallography (e.g., methods in for imidazo-pyridine analogs).

Q. What computational methods predict the compound’s electronic properties?

  • Approach :

  • Use Gaussian 16 for HOMO-LUMO gap calculations to assess charge-transfer potential (relevant for fluorescence studies, as in ).
  • Molecular docking (AutoDock Vina) to screen for bioactivity (e.g., binding to cytochrome P450 enzymes).

Q. How to address discrepancies in biological activity across studies?

  • Hypothesis Testing :

  • Purity Reassessment: Reproduce assays with HPLC-validated batches (e.g., ’s 95% purity standard).
  • Solvent Effects: Test activity in polar (DMSO) vs. non-polar (THF) solvents to identify false negatives.

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